2-Amino-4-(4-bromophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine family, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core substituted with a 4-bromophenyl group at position 4, a 4-methoxybenzyl group at position 6, and a nitrile (-CN) at position 2. The 5,5-dioxide moiety indicates the sulfone group in the benzothiazine ring. Such derivatives are synthesized via multicomponent reactions involving benzothiazine precursors, aldehydes, and malononitrile . Pyranobenzothiazines are studied for their biological activities, particularly as monoamine oxidase (MAO) inhibitors, with substituents like bromophenyl and methoxybenzyl influencing selectivity and potency .
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-[(4-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O4S/c1-33-19-12-6-16(7-13-19)15-30-22-5-3-2-4-20(22)24-25(35(30,31)32)23(21(14-28)26(29)34-24)17-8-10-18(27)11-9-17/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPLNSCUVABWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of the target compound lies in its substituents and fused heterocyclic system. Key analogs and their differences are summarized below:
Table 1: Structural Comparison of Pyrano-Fused Heterocycles
Key Observations:
- The target compound and 6d () share the benzothiazine 5,5-dioxide core but differ in substituents: bromophenyl/methoxybenzyl vs. benzyl/phenyl.
- 6d () has a pyranopyran scaffold with a hydroxymethyl group, lacking the sulfone group critical for MAO inhibition .
- Thiazolo-pyrimidines (e.g., 11a) and pyrimido-quinazolines (e.g., 12) feature distinct ring systems and lack the dihydropyrano-benzothiazine framework .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Analysis:
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